molecular formula C13H13NO5 B2478765 1-(1,3-dioxaindane-5-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 142962-04-7

1-(1,3-dioxaindane-5-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2478765
CAS No.: 142962-04-7
M. Wt: 263.249
InChI Key: PTNAENHSKZUBGX-UHFFFAOYSA-N
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Description

1-(1,3-Dioxaindane-5-carbonyl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine-2-carboxylic acid backbone substituted with a 1,3-dioxaindane carbonyl group. The 1,3-dioxaindane moiety is a bicyclic structure composed of a benzene ring fused with a 1,3-dioxane ring, which confers unique electronic and steric properties to the molecule .

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-12(14-5-1-2-9(14)13(16)17)8-3-4-10-11(6-8)19-7-18-10/h3-4,6,9H,1-2,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNAENHSKZUBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dioxaindane-5-carbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with 1,3-dioxaindane-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxaindane-5-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(1,3-Dioxaindane-5-carbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-dioxaindane-5-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 1-(1,3-dioxaindane-5-carbonyl)pyrrolidine-2-carboxylic acid, highlighting differences in substituents and biological activities:

Compound Name Substituents/Modifications Key Properties Biological Activity References
This compound 1,3-Dioxaindane carbonyl group at pyrrolidine-2-carboxylic acid Bicyclic dioxaindane enhances lipophilicity and steric bulk No reported activity (discontinued)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Chloro, hydroxyl, isopropyl, nitro, or heterocyclic moieties (e.g., oxadiazole, triazole) Polar substituents improve solubility; electron-withdrawing groups enhance stability Potent antioxidants (1.35–1.5× ascorbic acid in DPPH assay)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl group at N1 of pyrrolidine Simplified structure with reduced steric hindrance No reported bioactivity; used in synthetic intermediates
1-(2,3-Dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid Indenyl group at pyrrolidine-3-carboxylic acid Planar indene moiety may enhance π-π interactions No activity data; structural analog for drug discovery
Captopril (S)-1-[(S)-3-Mercapto-2-methylpropanoyl]pyrrolidine-2-carboxylic acid Thiol and methyl groups enable ACE inhibition Clinically used antihypertensive drug
Antioxidant Activity
  • Chloro-hydroxyphenyl derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) exhibit radical scavenging activity 1.5× higher than ascorbic acid in DPPH assays due to electron-donating hydroxyl groups and heterocyclic sulfur atoms .
  • 1,3-Dioxaindane analogs lack reported antioxidant data, likely due to discontinuation before thorough evaluation .
Antimicrobial and Anticancer Potential
  • 3,5-Dichloro-2-hydroxyphenyl derivatives demonstrate promising antimicrobial and anticancer activity in preliminary studies, attributed to halogenated aromatic systems disrupting microbial membranes or cellular pathways .
Pharmaceutical Relevance
  • Captopril exemplifies the therapeutic utility of pyrrolidine-carboxylic acid derivatives, leveraging stereochemistry and functional groups (e.g., thiol) for ACE inhibition .
  • The discontinued status of this compound suggests challenges in optimizing pharmacokinetics or toxicity profiles compared to clinically successful analogs.

Biological Activity

1-(1,3-Dioxaindane-5-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with notable biological activities. This compound features a pyrrolidine ring and a 1,3-dioxaindane moiety, which contribute to its unique properties and potential applications in medicinal chemistry and biochemical research.

  • Molecular Formula : C13H13NO5
  • Molecular Weight : 263.25 g/mol
  • IUPAC Name : 1-(1,3-benzodioxole-5-carbonyl)pyrrolidine-2-carboxylic acid
  • CAS Number : 142962-04-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites, thus modulating enzymatic activity. This mechanism is critical in exploring its therapeutic potential, particularly in oncology and virology.

Antiviral Properties

Research indicates that this compound has potential antiviral properties. It has been studied for its ability to inhibit viral replication through modulation of host cell pathways. The exact mechanisms are still under investigation but may involve interference with viral protein synthesis or assembly.

Anticancer Activity

Studies have shown that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. This effect is believed to be mediated through the activation of specific signaling pathways that promote cell death and inhibit tumor growth.

Structure-Activity Relationship (SAR)

A comprehensive SAR study is essential for understanding how structural modifications affect biological activity. The presence of the pyrrolidine ring and the dioxindane moiety appears to enhance the compound's affinity for its biological targets. Modifications at various positions on these rings can lead to significant changes in potency and selectivity.

ModificationEffect on Activity
Substitution on pyrrolidineIncreased enzyme inhibition
Alteration of carbonyl groupEnhanced binding affinity

Case Studies

Several studies have reported on the biological effects of this compound:

  • Antiviral Activity : A study demonstrated that derivatives of this compound could inhibit the replication of certain viruses, suggesting a possible role as a therapeutic agent against viral infections.
  • Cancer Cell Line Studies : In vitro experiments showed that treatment with this compound resulted in reduced viability of various cancer cell lines, indicating its potential as an anticancer drug candidate.

Applications in Research

This compound is utilized in various fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting viral infections and cancer.
  • Biochemical Probes : For studying enzyme mechanisms and cellular processes.

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